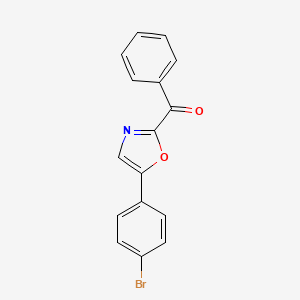
(5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone is a chemical compound with the molecular formula C15H10BrNO2 It is characterized by the presence of a bromophenyl group attached to an oxazole ring, which is further connected to a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2-aminophenol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the bromophenyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(5-Phenyl)oxazol-2-yl)(phenyl)methanone: Lacks the bromine atom, which may affect its reactivity and binding properties.
(5-(4-Chlorophenyl)oxazol-2-yl)(phenyl)methanone: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and applications.
(5-(4-Methylphenyl)oxazol-2-yl)(phenyl)methanone: The presence of a methyl group instead of bromine can alter its physical and chemical properties.
Uniqueness
The presence of the bromine atom in (5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone imparts unique reactivity and binding characteristics, making it distinct from its analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Properties
Molecular Formula |
C16H10BrNO2 |
|---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
[5-(4-bromophenyl)-1,3-oxazol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H10BrNO2/c17-13-8-6-11(7-9-13)14-10-18-16(20-14)15(19)12-4-2-1-3-5-12/h1-10H |
InChI Key |
XWAIQQZVDVNRCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















